molecular formula C9H8Br2Cl2N2 B582540 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1332604-23-5

3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B582540
CAS No.: 1332604-23-5
M. Wt: 374.885
InChI Key: GBOQIDYZDXSNHX-UHFFFAOYSA-N
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Description

3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This multifunctional imidazo[1,2-a]pyridine derivative is designed for the synthesis of novel compounds, leveraging its bromo and dichloromethyl substituents as key handles for further structural elaboration via cross-coupling and substitution reactions . The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceutical development, known for its presence in biologically active molecules . Researchers utilize this specific brominated and dichloromethylated analog as a critical synthetic intermediate to explore new chemical space and develop potential therapeutic agents. Its application is primarily found in constructing targeted libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at treating various diseases . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-6-13-7(9(11)12)8(10)14(6)4-5;/h2-4,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOQIDYZDXSNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2Br)C(Cl)Cl)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724922
Record name 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332604-23-5
Record name 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies

The imidazo[1,2-a]pyridine scaffold is commonly constructed via the reaction of 2-aminopyridine derivatives with α-halo carbonyl compounds. For the 6-methyl variant, 2-amino-6-methylpyridine reacts with dichloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This step forms the 2-(dichloromethyl) substituent directly during cyclization:

2-Amino-6-methylpyridine+Dichloroacetyl chlorideBase2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine\text{2-Amino-6-methylpyridine} + \text{Dichloroacetyl chloride} \xrightarrow{\text{Base}} \text{2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine}

Key parameters include reaction time (8–12 hours) and solvent choice, with DMF offering superior solubility but requiring careful temperature control to avoid side reactions.

Regioselective Bromination at Position 3

Electrophilic Bromination

Bromination of the imidazo[1,2-a]pyridine core is challenging due to competing reactivity at positions 3 and 8. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–5°C selectively targets position 3, driven by electron-donating effects of the methyl group at position 6:

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine+Br2AcOH3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine\text{2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine}

Yields range from 65% to 78%, with purity >90% after recrystallization from ethanol.

Diazotization-Based Bromination

An alternative method involves diazotization of a 3-amino intermediate, followed by bromine substitution. This route, adapted from CN104945313A, proceeds as follows:

  • Amination : Introduce an amino group at position 3 via nitration and reduction.

  • Diazotization : Treat with NaNO₂/HBr at -5°C to form the diazonium salt.

  • Bromination : React with CuBr or HBr/H₂O₂ to replace the diazo group with bromine.

This method achieves higher regioselectivity (>95%) but requires additional steps, reducing overall yield to 50–60%.

Hydrobromide Salt Formation

The final step involves treating the free base with hydrobromic acid (HBr) in a polar aprotic solvent (e.g., acetonitrile) at 0–10°C. The compound precipitates as a crystalline solid, which is filtered and washed with cold diethyl ether:

3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine+HBrHydrobromide salt\text{3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine} + \text{HBr} \rightarrow \text{Hydrobromide salt}

Optimal stoichiometry (1:1 molar ratio) ensures minimal residual acid, with final purity >98% confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
Electrophilic BrominationBr₂ in AcOH, 0–5°C, 4h78%92%Moderate
Diazotization-BrominationNaNO₂/HBr, -5°C, multi-step60%95%Challenging
Direct CyclizationK₂CO₃/DMF, 80°C, 10h85%90%High

Key Observations :

  • Electrophilic bromination offers simplicity but moderate regioselectivity.

  • Diazotization methods, while selective, are less suitable for industrial scale due to multi-step complexity.

Challenges and Optimization Strategies

Side Reactions

  • Over-bromination : Controlled addition of Br₂ and low temperatures minimize di- or tri-brominated byproducts.

  • Dichloromethyl Stability : The dichloromethyl group is prone to hydrolysis under acidic conditions. Using anhydrous HBr and aprotic solvents mitigates degradation.

Solvent and Catalyst Selection

  • Pd/C Catalysis : Hydrogenation steps (e.g., nitro reduction) benefit from 10% Pd/C in methanol, achieving >97% conversion.

  • Green Chemistry Approaches : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the cleavage of the dichloromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the biological activity of imidazo[1,2-a]pyridine derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Substituents and Reactivity

  • 2-(Dichloromethyl) : A highly electron-withdrawing group, increasing reactivity toward nucleophilic attack.
  • 6-Methyl : Moderately electron-donating, influencing solubility and steric interactions.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Solubility Trends Biological/Functional Activity
Target Compound C₉H₈Br₂Cl₂N₂ 374.89 Not reported 3-Br, 2-Cl₂CH, 6-CH₃ Low (hydrophobic substituents) Under investigation
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine C₁₄H₁₁BrN₂ 287.15 214–215 2-(4-BrC₆H₄), 6-CH₃ Moderate (aryl group) Antitrypanosomal activity
6-Bromo-3-nitroimidazo[1,2-a]pyridine C₇H₄BrN₃O₂ 257.02 175–177 6-Br, 3-NO₂ Low (nitro group) CDK2 inhibition
8-Bromo-6-chloro-2-sulfonylmethyl derivatives Varies (e.g., C₁₄H₁₁BrClN₃O₄S) ~450 Not reported 8-Br, 6-Cl, 2-SO₂R Improved aqueous solubility Antitrypanosomal lead compounds
6-Methyl-2-phenylimidazo[1,2-a]pyridine C₁₃H₁₁N₂ 195.25 175–177 2-C₆H₅, 6-CH₃ Moderate (aromatic) Nonlinear optical applications

Substituent Effects on Physicochemical Properties

  • Solubility :

    • The 2-sulfonylmethyl group in derivatives like 8-bromo-6-chloro-2-sulfonylmethylimidazo[1,2-a]pyridines significantly enhances aqueous solubility compared to the dichloromethyl or bromophenyl substituents .
    • The dichloromethyl group in the target compound reduces solubility due to hydrophobicity but increases electrophilicity for further functionalization .
  • Thermal Stability :

    • Nitro-substituted derivatives (e.g., 3-nitroimidazo[1,2-a]pyridines) exhibit lower thermal stability, with decomposition observed near their melting points (~175–180°C) .
    • Aryl-substituted derivatives (e.g., 2-phenyl or 4-bromophenyl) show higher melting points (>200°C) due to crystalline packing .

Key Research Findings and Trends

Halogenation Patterns :

  • Bromine at position 3 or 6 enhances bioactivity but reduces solubility. Chlorine at position 6 (e.g., 6-chloro derivatives) improves metabolic stability .

Electron-Withdrawing Groups :

  • Nitro and sulfonyl groups improve solubility and target binding but may increase toxicity .

Structural Flexibility: Derivatives with methyl or cyano groups at position 6 (e.g., 6-methylimidazo[1,2-a]pyridines) balance steric effects and synthetic accessibility .

Biological Activity

3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry and antimicrobial research. Its unique structure, featuring both bromine and chlorine substituents, contributes to its reactivity and biological interactions.

  • Molecular Formula : C8H6BrCl2N2
  • IUPAC Name : 3-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine; hydrobromide
  • Physical Form : Yellow solid
  • Purity : Typically around 90-97% depending on the source.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's halogen substituents can enhance lipophilicity, potentially improving membrane permeability and bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics:

  • Minimum Inhibitory Concentrations (MIC) : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Biofilm Inhibition : It effectively reduced biofilm formation at concentrations lower than those required for growth inhibition, indicating a potential use in treating biofilm-associated infections.
Bacterial StrainMIC (µg/mL)Biofilm Inhibition (MBIC) (µg/mL)
Staphylococcus aureus82
Enterococcus faecalis164
Escherichia coli328

Antiparasitic Activity

Preliminary studies suggest that the compound may also possess antiparasitic properties, particularly against malaria-causing parasites. It was evaluated in vitro against Plasmodium falciparum, showing promising results that warrant further investigation.

Case Studies

  • Antimicrobial Kinetics Study :
    A study evaluated the time-growth kinetics of the compound against various bacterial strains. Results indicated that as the concentration increased, the bacteriostatic efficacy improved significantly, especially againE. faecalis, which showed a longer lag phase at lower concentrations before exhibiting growth inhibition.
  • Biofilm Formation Analysis :
    Using crystal violet assays, researchers assessed the compound's ability to inhibit biofilm formation on polystyrene surfaces. The results indicated a dose-dependent decrease in biofilm biomass, supporting its potential application in preventing chronic infections associated with biofil

Q & A

Q. What are optimized synthetic routes for 3-bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The core imidazo[1,2-a]pyridine scaffold can be synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones. For bromination, direct halogenation using bromine in acetic acid under inert atmosphere is common, but regioselectivity depends on substituent positioning. For example, bromine preferentially substitutes at the 3-position when the 6-position is methylated, as steric and electronic effects direct electrophilic attack . Optimization requires monitoring temperature (0–50°C) and solvent polarity (e.g., chloroform vs. acetic acid) to minimize side products like dihalogenated isomers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • 1H/13C NMR : The imidazo[1,2-a]pyridine core shows distinct aromatic proton signals at δ 7.5–9.0 ppm, with splitting patterns indicating substitution. The dichloromethyl group (CCl2) appears as a singlet at δ 5.0–6.0 ppm for protons adjacent to electronegative atoms .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., C9H8BrCl2N2 requires m/z 304.93). Isotopic patterns for bromine (1:1 ratio for 79Br/81Br) validate successful halogenation .
  • IR : Stretching vibrations for C-Br (500–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm halogen presence .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to functionalize this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : The 3-bromo substituent is reactive in Suzuki-Miyaura couplings with aryl boronic acids. For example, using Pd(PPh3)4 as a catalyst, K2CO3 as a base, and DMF/H2O as solvent at 80°C achieves biaryl product yields >70%. Key considerations:
  • Protect the dichloromethyl group from nucleophilic displacement by using mild bases.
  • Monitor reaction progress via TLC to avoid over-coupling .
  • Post-functionalization, assess electronic effects on bioactivity (e.g., increased π-stacking with aromatic substituents enhances receptor binding ).

Q. What strategies resolve contradictions in reported biological activity data for halogenated imidazo[1,2-a]pyridines?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents or regioisomers) or assay conditions. To address:
  • Purification : Use preparative HPLC to isolate >95% pure compound, validated by LC-MS .
  • Assay Standardization : Compare activity under consistent conditions (e.g., ATP concentration in kinase assays). For example, conflicting IC50 values may reflect variations in cell permeability due to hydrobromide salt dissociation .
  • Computational Modeling : Dock the compound into target protein structures (e.g., using AutoDock Vina) to predict binding modes and validate experimental results .

Q. How does the dichloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to monochlorinated analogs?

  • Methodological Answer : The dichloromethyl group enhances electrophilicity at the adjacent carbon, facilitating SN2 reactions with amines or thiols. Kinetic studies show second-order rate constants 2–3x higher than monochloro analogs due to increased electron-withdrawing effects. However, steric hindrance from the 6-methyl group can reduce accessibility. Optimize by:
  • Using polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Employing bulky nucleophiles (e.g., tert-butylamine) to exploit steric effects for selective substitution .

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